N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4,5-dimethoxy-2-nitrobenzamide is a novel, small molecule inhibitor of SPAK (STE20/SPS1-related proline/alanine-rich kinase) []. SPAK kinases, along with their closely related family members, OSR1 (oxidative stress-responsive kinase 1), play a crucial role in regulating ion transport and cellular processes like cell volume regulation and neuronal excitability []. Dysregulation of the WNK (with no lysine [K] kinases)-SPAK-NKCC1 (Na-K-Cl cotransporter) pathway, where SPAK acts as a downstream effector, has been linked to various pathological conditions, including hypertension and stroke [].
N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-4,5-dimethoxy-2-nitrobenzamide (ZT-1a) functions as a SPAK inhibitor, specifically targeting the WNK-SPAK-NKCC1 signaling cascade []. This cascade plays a significant role in the pathogenesis of stroke, particularly in individuals with pre-existing hypertension []. Angiotensin II (Ang II), a hormone associated with hypertension, stimulates the activation of the WNK-SPAK-NKCC1 pathway in the brain []. This activation leads to increased expression of WNK isoforms (WNK1, WNK2, WNK4), SPAK/OSR1, and NKCC1 proteins in the brain, exacerbating stroke outcomes [].
ZT-1a acts by inhibiting SPAK, effectively reducing the activation of the WNK-SPAK-NKCC1 complex []. This inhibition has been shown to have protective effects in the context of stroke, such as reducing brain lesion size and improving neurological function, particularly in hypertensive models [].
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: